Cas no 83575-39-7 (Pentanamide,2-amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)-, monohydrobromide, (S)-(9CI))

Pentanamide,2-amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)-, monohydrobromide, (S)-(9CI) structure
83575-39-7 structure
Product Name:Pentanamide,2-amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)-, monohydrobromide, (S)-(9CI)
CAS No:83575-39-7
MF:C12H18BrN5O4
MW:376.206421375275
CID:726790
PubChem ID:21149583
Update Time:2025-04-19

Pentanamide,2-amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)-, monohydrobromide, (S)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Pentanamide,2-amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)-, monohydrobromide, (S)-(9CI)
    • (2S)-2-amino-5-(carbamoylamino)-N-(4-nitrophenyl)pentanamide,hydrobromide
    • (S)-2-amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide
    • EINECS 280-493-9
    • N-[4-Amino-5-(4-nitroanilino)-5-oxopentyl]carbamimidic acid--hydrogen bromide (1/1)
    • (S)-2-Amino-N-(4-nitrophenyl)-5-ureidopentanamide hydrobromide
    • NS00058756
    • 83575-39-7
    • DTXSID501003575
    • (2S)-2-amino-5-(carbamoylamino)-N-(4-nitrophenyl)pentanamide;hydrobromide
    • (S)-2-Amino-5-((aminocarbonyl)amino)-N-(4-nitrophenyl)valeramide monohydrobromide
    • Inchi: 1S/C12H17N5O4.BrH/c13-10(2-1-7-15-12(14)19)11(18)16-8-3-5-9(6-4-8)17(20)21;/h3-6,10H,1-2,7,13H2,(H,16,18)(H3,14,15,19);1H/t10-;/m0./s1
    • InChI Key: BUFNVCIQUCWRBR-PPHPATTJSA-N
    • SMILES: Br.O=C([C@H](CCCNC(N)=O)N)NC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 375.05422g/mol
  • Monoisotopic Mass: 375.05422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 376
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 156Ų

Pentanamide,2-amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)-, monohydrobromide, (S)-(9CI) Related Literature

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